REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]([O:7][C:8]([NH:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:9])([CH3:6])[CH3:5].[CH3:16]I>CCCCCC.C1COCC1>[C:4]([O:7][C:8]([N:10]([CH3:16])[CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:9])([CH3:3])([CH3:5])[CH3:6] |f:0.1|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCCC(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at 0° C. to room temperature over the weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice cold H2O (50 mL)
|
Type
|
WASH
|
Details
|
washed with Et2O (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined EtOAc extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.095 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |